Cas no 30453-31-7 (1-(ethyldisulfanyl)propane)

1-(Ethyldisulfanyl)propane is an organic disulfide compound characterized by its molecular formula C5H12S2. This chemical is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its structure, featuring an ethyldisulfanyl group bonded to a propane backbone, lends itself to applications in cross-linking reactions and thiol chemistry. The compound exhibits moderate stability under standard conditions, making it suitable for controlled reactions in pharmaceutical and materials science research. Its utility extends to the development of specialty chemicals, where precise sulfur incorporation is required. Handling should adhere to standard safety protocols for organosulfur compounds.
1-(ethyldisulfanyl)propane structure
1-(ethyldisulfanyl)propane structure
Product Name:1-(ethyldisulfanyl)propane
CAS No:30453-31-7
MF:C5H12S2
MW:136.278779029846
CID:53607
PubChem ID:35349
Update Time:2025-06-30

1-(ethyldisulfanyl)propane Chemical and Physical Properties

Names and Identifiers

    • Ethyl propyl disulphide
    • 1-(ethyldisulfanyl)propane
    • Aethyl-propyl-disulfid
    • Disulfide,ethyl propyl
    • Ethyl n-propyl disulfide
    • Ethyl n-propyl disulphide
    • ethyl-propyl disulfide
    • ethyl-propyl-disulfane
    • Inchi: 1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3
    • InChI Key: SNGRPWPVGSSZGV-UHFFFAOYSA-N
    • SMILES: CCCSSCC

Computed Properties

  • Exact Mass: 136.03800
  • Monoisotopic Mass: 136.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 29.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 50.6A^2

Experimental Properties

  • Density: 1.011 (estimate)
  • Melting Point: -93.5°C (estimate)
  • Boiling Point: 172.85°C
  • Flash Point: 56.9°C
  • Refractive Index: 1.5247 (estimate)
  • PSA: 50.60000
  • LogP: 2.79770
  • FEMA: 4041 | ETHYL PROPYL DISULFIDE

1-(ethyldisulfanyl)propane Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-(ethyldisulfanyl)propane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1659552-0.05g
1-(ethyldisulfanyl)propane
30453-31-7 95%
0.05g
$315.0 2023-06-04
Enamine
EN300-1659552-0.1g
1-(ethyldisulfanyl)propane
30453-31-7 95%
0.1g
$470.0 2023-06-04
Enamine
EN300-1659552-0.25g
1-(ethyldisulfanyl)propane
30453-31-7 95%
0.25g
$672.0 2023-06-04
Enamine
EN300-1659552-0.5g
1-(ethyldisulfanyl)propane
30453-31-7 95%
0.5g
$1058.0 2023-06-04
Enamine
EN300-1659552-1.0g
1-(ethyldisulfanyl)propane
30453-31-7 95%
1g
$1357.0 2023-06-04
Enamine
EN300-1659552-2.5g
1-(ethyldisulfanyl)propane
30453-31-7 95%
2.5g
$2660.0 2023-06-04
Enamine
EN300-1659552-5.0g
1-(ethyldisulfanyl)propane
30453-31-7 95%
5g
$3935.0 2023-06-04
Enamine
EN300-1659552-10.0g
1-(ethyldisulfanyl)propane
30453-31-7 95%
10g
$5837.0 2023-06-04
Enamine
EN300-1659552-50mg
1-(ethyldisulfanyl)propane
30453-31-7 95.0%
50mg
$315.0 2023-09-21
Enamine
EN300-1659552-100mg
1-(ethyldisulfanyl)propane
30453-31-7 95.0%
100mg
$470.0 2023-09-21

1-(ethyldisulfanyl)propane Related Literature

Additional information on 1-(ethyldisulfanyl)propane

Introduction to 1-(ethyldisulfanyl)propane (CAS No. 30453-31-7)

1-(ethyldisulfanyl)propane, with the chemical formula C₆H₁₂S₂, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This organosulfur derivative has garnered attention due to its unique structural properties and potential applications in drug development, material science, and biochemical interactions. The compound's molecular structure, featuring a propane backbone substituted with ethyl disulfanyl groups, imparts distinct reactivity and functional characteristics that make it a valuable candidate for further exploration.

The CAS number 30453-31-7 serves as a unique identifier for this chemical entity, ensuring precise referencing in scientific literature, regulatory filings, and industrial applications. Its synthesis involves well-established organic chemistry techniques, including thiol-methylthiol exchange reactions or cross-coupling strategies, which highlight its synthetic accessibility. The presence of two sulfur atoms in the ethyl disulfanyl group enhances the compound's ability to participate in coordination chemistry and metal-organic frameworks (MOFs), areas where such derivatives are increasingly being investigated.

In recent years, research has focused on leveraging the sulfur-rich structure of 1-(ethyldisulfanyl)propane to develop novel pharmacophores. Studies indicate that organosulfur compounds can exhibit inhibitory effects on various biological pathways, making them promising candidates for therapeutic agents. For instance, derivatives of this compound have been explored for their potential antimicrobial properties, where the disulfide linkage can disrupt bacterial cell membranes or interfere with essential metabolic processes. The versatility of the ethyldisulfanyl moiety allows for modifications that fine-tune these interactions, offering a scaffold for structure-activity relationship (SAR) studies.

The compound's reactivity also makes it a useful intermediate in polymer chemistry. Researchers have investigated its incorporation into sulfur-containing polymers that exhibit enhanced thermal stability or mechanical strength. These materials are particularly relevant in aerospace and automotive industries, where high-performance polymers are critical. Additionally, the thiol groups in 1-(ethyldisulfanyl)propane can engage in Michael addition reactions or form disulfide bonds, enabling the creation of cross-linked networks with tailored properties.

Advances in computational chemistry have further illuminated the potential applications of this molecule. Molecular modeling studies suggest that 1-(ethyldisulfanyl)propane can act as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation or oxidation processes. Such catalytic applications are crucial in green chemistry initiatives, where efficient and selective transformations are desired to minimize environmental impact. The compound's ability to stabilize metal centers while maintaining structural integrity makes it an attractive candidate for designing novel catalysts.

Recent experimental work has also delved into the spectroscopic properties of 1-(ethyldisulfanyl)propane, employing techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to elucidate its molecular structure and dynamics. These studies have provided insights into how the ethyl disulfanyl groups influence electronic distributions and hydrogen bonding capabilities within the molecule. Such detailed structural information is vital for predicting reactivity and optimizing synthetic routes.

The pharmaceutical industry has shown particular interest in exploring 1-(ethyldisulfanyl)propane as a precursor for bioactive molecules. Researchers have synthesized analogs of this compound that mimic known pharmacological targets, such as enzymes or receptors involved in neurological disorders or inflammatory conditions. Preliminary assays suggest that certain derivatives exhibit modulatory effects on these pathways without significant off-target toxicity. This aligns with broader trends in drug discovery toward identifying molecules with multifunctional activity and reduced side effects.

Material scientists have also capitalized on the unique properties of 1-(ethyldisulfanyl)propane to develop advanced materials with specialized functions. For example, its incorporation into coatings can enhance corrosion resistance due to the electron-withdrawing nature of sulfur atoms. Similarly, when used as a monomer or cross-linking agent, it contributes to materials with improved hydrophobicity or biocompatibility—properties essential for medical implants or wearable electronics.

The synthesis of 1-(ethyldisulfanyl)propane itself has seen refinements that improve yield and purity. Modern techniques such as flow chemistry have enabled more controlled reactions, reducing byproduct formation and simplifying purification steps. These advancements not only lower production costs but also make large-scale synthesis more feasible for industrial applications.

Future research directions may explore hybrid approaches where 1-(ethyldisulfanyl)propane is combined with other functional groups to create even more versatile compounds. For instance, linking it to heterocyclic structures could open new avenues for medicinal chemistry by introducing additional biological activity domains. Similarly, integrating photoreactive moieties might enable photo-controlled release systems—a concept gaining traction in drug delivery research.

In conclusion,1-(ethyldisulfanyl)propane (CAS No. 30453-31-7) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from catalysis to polymer science and pharmaceutical development. As research continues to uncover new possibilities for this molecule,1-(ethyldisulfanyl)propane is poised to remain at the forefront of innovation in both academic and industrial settings.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.